

Sulfo-Cy3.5 Maleimide: A Comparative Guide for FRET Applications

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For Immediate Release

This guide provides a comprehensive comparison of **Sulfo-Cy3.5 maleimide**'s performance in Förster Resonance Energy Transfer (FRET) applications. Designed for researchers, scientists, and drug development professionals, this document offers an objective analysis of **Sulfo-Cy3.5 maleimide** against other common fluorophores, supported by key performance data and detailed experimental protocols.

Performance Comparison of FRET Donors

Sulfo-Cy3.5 maleimide is a water-soluble fluorescent dye frequently employed as a donor in FRET-based assays. Its performance is best evaluated by comparing its spectral properties and quantum efficiency against established and alternative fluorophores. The following table summarizes the key characteristics of **Sulfo-Cy3.5 maleimide** alongside two common alternatives, Alexa Fluor 594 maleimide and Sulfo-Cy3 maleimide, when paired with a typical FRET acceptor, Sulfo-Cy5.5 maleimide.



Feature	Sulfo-Cy3.5 maleimide	Alexa Fluor 594 maleimide	Sulfo-Cy3 maleimide	Sulfo-Cy5.5 maleimide (Acceptor)
Excitation Max (nm)	~581 - 591[1][2]	590[3][4]	548[5][6][7]	673[8]
Emission Max (nm)	~596 - 604[1][2]	617[3][4]	563[5][6][7]	691[8]
Extinction Coefficient $(cm^{-1}M^{-1})$	Not specified; described as having strong fluorescence[2]	73,000 - 96,000[3][4]	162,000[5][6][7]	211,000[8]
Quantum Yield	Not specified; described as "high"[2]	0.66[3][9]	0.1[5][6][7]	0.21[8]
Water Solubility	Good[1][2]	Excellent[10]	Good[5][6][7]	Good[8]
Reactivity	Thiol-reactive (Maleimide)[11]	Thiol-reactive (Maleimide)[4] [10]	Thiol-reactive (Maleimide)[5][6]	Thiol-reactive (Maleimide)[8]

Note: The selection of a FRET pair depends on the specific experimental requirements, including the distance between the donor and acceptor, the expression and labeling efficiency of the target biomolecules, and the instrumentation available for detection. The Cy3.5-Cy5.5 pair has been characterized as suitable for single-molecule FRET (smFRET) studies, demonstrating photostability for approximately 5 minutes under continuous illumination.[12]

Experimental Protocol: Labeling of Proteins with Sulfo-Cy3.5 Maleimide for FRET

This protocol outlines a general procedure for labeling a protein containing a cysteine residue with **Sulfo-Cy3.5 maleimide**.

Materials:



- · Protein of interest with an accessible cysteine residue
- Sulfo-Cy3.5 maleimide
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer: Phosphate-buffered saline (PBS), Tris, or HEPES, pH 7.0-7.5, degassed.
- Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
- Purification column (e.g., size-exclusion chromatography)
- Quenching reagent (optional): L-cysteine or β-mercaptoethanol

Procedure:

- Protein Preparation:
 - Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.[13]
 - If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[13][14] Note: It is not necessary to remove excess TCEP before labeling.[11]
- Dye Preparation:
 - Allow the vial of Sulfo-Cy3.5 maleimide to equilibrate to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[14][15] For example, for 1 mg of dye, add the appropriate volume of solvent. Vortex briefly to ensure the dye is fully dissolved.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the Sulfo-Cy3.5 maleimide stock solution to the protein solution.[14] The optimal ratio may need to be determined empirically.

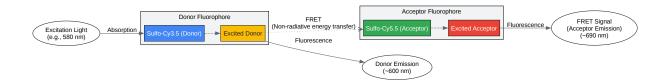


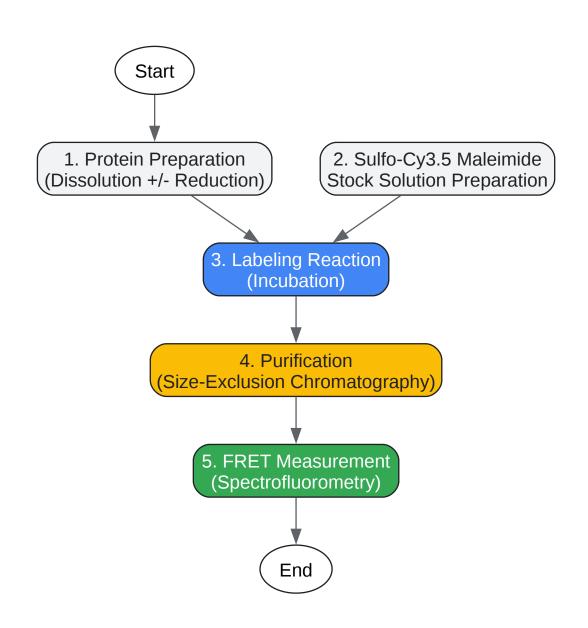
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[11][14] Gentle mixing during incubation is recommended.
- Quenching the Reaction (Optional):
 - To stop the labeling reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess maleimide.
- Purification:
 - Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).[11][15] The first colored fraction to elute will be the labeled protein.
- Determination of Degree of Labeling (DOL):
 - The DOL, which is the average number of dye molecules per protein, can be determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (~581-591 nm for Sulfo-Cy3.5).
- Storage:
 - Store the labeled protein conjugate at 4°C or -20°C, protected from light.

Visualizing FRET Principles and Workflows

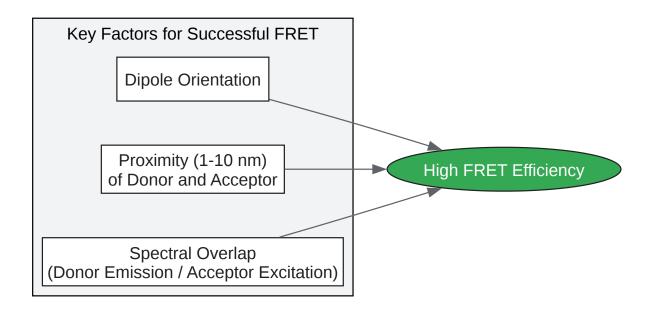
To further illustrate the concepts and processes involved in FRET applications using **Sulfo-Cy3.5 maleimide**, the following diagrams have been generated using the DOT language.











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